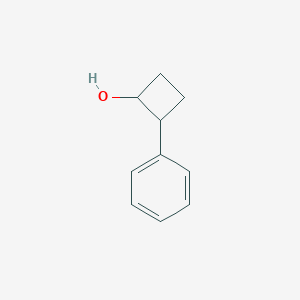
2-Phenylcyclobutanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylcyclobutanol is an organic compound with the molecular formula C₁₀H₁₂O It belongs to the class of cyclobutanols, which are characterized by a cyclobutane ring bonded to a hydroxyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: 2-Phenylcyclobutanol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclobutanone in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of cyclobutanone, followed by hydrolysis to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. The scalability of the Grignard reaction makes it a viable option for industrial production, provided that the reaction conditions are optimized for yield and purity.
化学反应分析
Types of Reactions: 2-Phenylcyclobutanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Phenylcyclobutanone using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: Reduction of this compound can yield cyclobutylbenzene when treated with strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form 2-Phenylcyclobutyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products:
Oxidation: 2-Phenylcyclobutanone.
Reduction: Cyclobutylbenzene.
Substitution: 2-Phenylcyclobutyl chloride.
科学研究应用
2-Phenylcyclobutanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Phenylcyclobutanol involves its interaction with various molecular targets. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is replaced by a hydrogen atom through the donation of electrons from the reducing agent. These reactions typically involve the formation and breaking of chemical bonds, facilitated by the reagents and conditions used .
相似化合物的比较
Cyclobutanol: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
2-Phenylcyclobutanone: The oxidized form of 2-Phenylcyclobutanol, which lacks the hydroxyl group and has different reactivity.
Cyclobutylbenzene: The reduced form of this compound, which lacks the hydroxyl group and has different physical and chemical properties.
Uniqueness: this compound is unique due to the presence of both a cyclobutane ring and a phenyl group, which confer distinct steric and electronic properties. These features make it a versatile compound for various chemical transformations and applications in research .
属性
IUPAC Name |
2-phenylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJJHQLLQDVIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92243-55-5 |
Source


|
| Record name | 2-phenylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
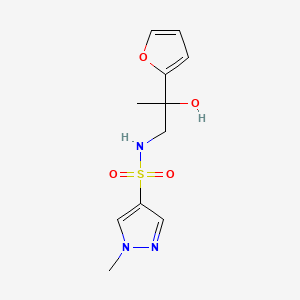
![3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)
![3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one](/img/structure/B2891243.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2891244.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)
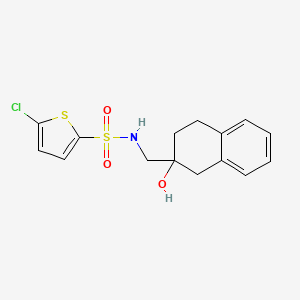
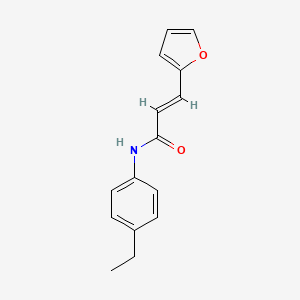
![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)
![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)
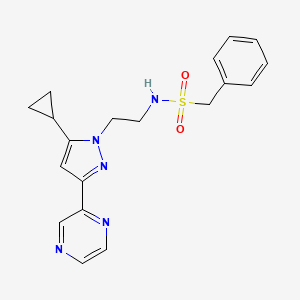
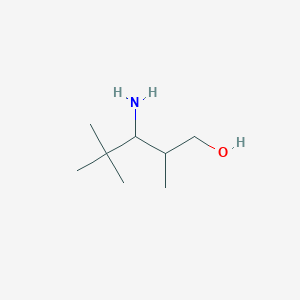
![1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891261.png)
